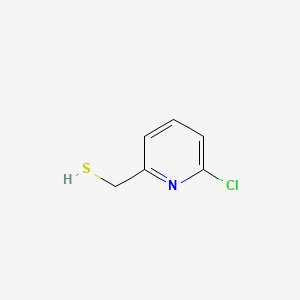

2-Pyridinemethanethiol, 6-chloro-

Description

Strategic Positioning within Heterocyclic Sulfur Chemistry

Heterocyclic compounds containing sulfur are integral to medicinal chemistry and materials science. The introduction of a sulfur atom into a heterocyclic ring system, such as in thiophenes and thiazoles, can profoundly influence the molecule's electronic properties, reactivity, and biological activity. 2-Pyridinemethanethiol (B1583607), 6-chloro- is a noteworthy example within this class, where the sulfur is present as a methanethiol (B179389) group attached to the pyridine (B92270) ring. This arrangement allows for a variety of chemical transformations, including oxidation, alkylation, and coordination with metal ions. The presence of the electronegative chlorine atom on the pyridine ring further modulates the electronic character of the molecule, potentially influencing the acidity of the thiol proton and the nucleophilicity of the sulfur atom.

Significance of the Pyridine-Thiol Motif in Synthetic and Applied Chemistry

The pyridine-thiol motif is a versatile building block in organic synthesis and has been explored for a range of applications. Pyridine thiols and their derivatives are known to act as ligands in coordination chemistry, forming stable complexes with various metal ions. acs.org This property is crucial in the development of catalysts and materials with specific electronic or optical properties. Furthermore, the thiol group is a key nucleophile and can participate in a variety of coupling reactions, making it a valuable handle for the construction of more complex molecular architectures. The ability of the pyridine nitrogen to be protonated or coordinated adds another layer of control over the reactivity and properties of these molecules. The combination of a pyridine ring and a thiol group, as seen in 2-Pyridinemethanethiol, 6-chloro-, offers a bidentate chelation site, which can be exploited in the design of novel ligands and sensors.

Research Trajectory of 2-Pyridinemethanethiol, 6-chloro- and Related Halogenated Pyridine Derivatives

While specific research on 2-Pyridinemethanethiol, 6-chloro- is not extensively documented in publicly available literature, the broader class of halogenated pyridine derivatives has been a subject of intense investigation. The introduction of halogen atoms onto the pyridine ring is a critical strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov Chlorine, in particular, can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

The synthesis of halogenated pyridines can be challenging, and various methods have been developed to achieve regioselective halogenation. nuph.edu.ua The presence of a chloro substituent on the pyridine ring of 2-Pyridinemethanethiol, 6-chloro- makes it a potentially valuable intermediate for the synthesis of more complex substituted pyridines through cross-coupling reactions or nucleophilic aromatic substitution. Research into the synthesis of substituted pyridine-3-thiols, for instance, has demonstrated the utility of halogenated pyridines as starting materials. nuph.edu.ua

Although detailed experimental data for 2-Pyridinemethanethiol, 6-chloro- is scarce, its basic chemical properties can be predicted based on its structure.

Interactive Data Table: Predicted Properties of 2-Pyridinemethanethiol, 6-chloro-

| Property | Value | Source |

| Molecular Formula | C6H6ClNS | PubChem uni.lu |

| Molecular Weight | 159.64 g/mol | PubChem uni.lu |

| CAS Number | 82175-87-9 | ChemSpider chemspider.com |

| Predicted XLogP3 | 2.1 | PubChem uni.lu |

| Predicted Hydrogen Bond Donor Count | 1 | PubChem uni.lu |

| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem uni.lu |

| Predicted Rotatable Bond Count | 1 | PubChem uni.lu |

Further research into the synthesis, characterization, and reactivity of 2-Pyridinemethanethiol, 6-chloro- is warranted to fully elucidate its potential in synthetic and applied chemistry. The unique combination of a halogenated pyridine core and a reactive thiol group suggests that this compound could serve as a valuable building block for the development of novel functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

(6-chloropyridin-2-yl)methanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNS/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWASYNAIKKPDTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)CS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30231603 | |

| Record name | 2-Pyridinemethanethiol, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82175-87-9 | |

| Record name | 2-Pyridinemethanethiol, 6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082175879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinemethanethiol, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Pyridinemethanethiol, 6 Chloro

Precursor Synthesis Strategies for 6-Chloro-2-(chloromethyl)pyridine

The efficient synthesis of the target compound is highly dependent on the successful preparation of its precursor, 6-Chloro-2-(chloromethyl)pyridine. nih.gov This involves carefully controlled chlorination reactions and can be approached through various synthetic sequences.

Chlorination Pathways of Pyridine (B92270) Precursors

The introduction of chlorine atoms onto the pyridine ring and the methyl group is a critical phase of the synthesis. Various methods have been developed, often starting from readily available pyridine derivatives like 2-methylpyridine (B31789) (also known as 2-picoline).

One approach involves the high-temperature reaction of 2-methylpyridine hydrochloride or 2-chloromethyl pyridine with an excess of chlorine gas to produce 6-chloro-2-trichloromethyl pyridine. google.com This method is noted for its high selectivity and yield. google.com Another strategy employs the reaction of 2-methylpyridine vapor with chlorine at elevated temperatures, sometimes in the presence of a diluent like carbon tetrachloride, although this can lead to multiple by-products and environmental concerns. google.com Liquid-phase chlorination of 2-trichloromethyl pyridine in the presence of ultraviolet light has also been explored, but it can result in a mixture of di- and tri-chlorinated products, thus lowering the selectivity for the desired 6-chloro-2-trichloromethyl pyridine. google.com

A multi-stage liquid-phase continuous chlorination process starting from 2-methyl pyridine has been developed, offering a simpler, more efficient, and environmentally friendly alternative. google.com This can involve a one-level chlorination tank where 2-picoline and chlorine react at high temperatures. google.com Another patented method describes the gasification of 2-trichloromethyl pyridine followed by a reaction with chlorine over a catalyst of activated carbon with metal ion oxides. google.com

The direct chlorination of 2-chloropyridine (B119429) in the liquid phase without a catalyst at temperatures above 160°C has been shown to selectively produce 2,6-dichloropyridine. google.com Further chlorination can lead to polychlorinated pyridines. google.com

Multi-step Synthetic Sequences to Access Key Intermediates

Often, a series of reactions is necessary to construct the required precursor. A common starting material is 2-methylpyridine. google.com

One patented method describes a three-step synthesis starting with the Friedel-Crafts acylation of 2-methylpyridine to yield 2-methyl-6-acetylpyridine. google.com This intermediate is then reduced to 2-methyl-6-hydroxymethylpyridine, which is subsequently chlorinated to give 2-methyl-6-(chloromethyl) pyridine hydrochloride. google.com

An alternative route to a related precursor, 2-chloro-5-chloromethylpyridine, involves a multi-step process starting from 2-chloropyridine-5-carboxylic acid. google.com This acid is converted to its acid chloride, esterified, reduced to the hydroxymethyl compound, and finally chlorinated. google.com Another approach starts with the vaporization of 3-methylpyridine, which is then mixed with chlorine and a carrier gas and passed through a reactor containing a supported palladium chloride catalyst. patsnap.com

The synthesis of 2-bromo-6-chloromethylpyridine, a related precursor, has been achieved using isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) and cyanuric chloride, which are considered milder and easier to handle than conventional reagents like n-butyllithium and thionyl chloride. mdpi.com

| Starting Material | Key Intermediates | Reagents/Conditions | Final Precursor | Reference |

| 2-Methylpyridine | 2-Methyl-6-acetylpyridine, 2-Methyl-6-hydroxymethylpyridine | Acylation agent, Reducing agent, Chlorinating agent | 2-Methyl-6-(chloromethyl) pyridine hydrochloride | google.com |

| 2-Chloropyridine-5-carboxylic acid | 2-Chloropyridine-5-carbonyl chloride, 2-Chloro-5-hydroxymethylpyridine | Thionyl chloride, Ethanol (B145695), Sodium borohydride | 2-Chloro-5-chloromethylpyridine | google.com |

| 3-Methylpyridine | - | Supported palladium chloride catalyst, Chlorine, Nitrogen gas | 2-Chloro-5-chloromethylpyridine | patsnap.com |

| 2,6-Dibromopyridine | 2-Bromo-6-lithiopyridine, 2-Bromo-6-hydroxymethylpyridine | Isopropylmagnesium chloride lithium chloride complex, Cyanuric chloride | 2-Bromo-6-chloromethylpyridine | mdpi.com |

| 2-Methylpyridine hydrochloride | 2-Trichloromethyl pyridine | Excess chlorine gas, High temperature | 6-Chloro-2-trichloromethyl pyridine | google.com |

Thiolation Reactions and Optimized Conditions

Once the 6-Chloro-2-(chloromethyl)pyridine precursor is obtained, the next critical step is the introduction of the thiol group at the 2-position of the pyridine ring.

Nucleophilic Substitution with Sulfur Nucleophiles

The conversion of the chloromethyl group to a thiomethyl group is typically achieved through a nucleophilic substitution reaction. Sulfur nucleophiles are known to be potent, even more so than their oxygen counterparts. libretexts.org

A common method for preparing thiols involves the SN2 reaction of an alkyl halide with the hydrosulfide (B80085) anion (-SH). libretexts.org However, a potential side reaction is the further reaction of the resulting thiol to form a sulfide (B99878). libretexts.org To circumvent this, thiourea (B124793) can be used as the nucleophile to form an alkyl isothiourea salt, which is then hydrolyzed to the thiol. libretexts.org Thiolate anions (R-S⁻) are also excellent nucleophiles in SN2 reactions with alkyl halides. libretexts.org

For the synthesis of the related 2-mercaptopyridine, a convenient route involves the reaction of 2-chloropyridine with thiourea in ethanol and aqueous ammonia. wikipedia.org Another historical method is the heating of 2-chloropyridine with calcium hydrogen sulfide. wikipedia.org

Mechanistic Investigations of Thiol Formation at the 2-Position

The formation of the thiol at the 2-position of the pyridine ring proceeds via a nucleophilic substitution mechanism. The carbon of the chloromethyl group is electrophilic and is attacked by the sulfur nucleophile.

The reactivity of the substrate can be influenced by neighboring group participation. For instance, the selenium atom in 2,6-dichloro-9-selenabicyclo[3.3.1]nonane has been shown to provide significant anchimeric assistance in nucleophilic substitution reactions, making it much more reactive than its sulfur or nitrogen analogues. nih.gov While not directly applicable to the linear structure of 6-chloro-2-(chloromethyl)pyridine, this highlights the potential influence of heteroatoms within a molecule on its reactivity.

The thiol-thione tautomerism is a key characteristic of 2-mercaptopyridine, where it can exist as either the thiol (HSC₅H₄N) or the thione (pyrid-2-thione) form. wikipedia.org The equilibrium between these two forms is influenced by factors such as temperature, concentration, and the polarity of the solvent. wikipedia.org

Stereoselective and Regioselective Synthetic Approaches

Controlling the regioselectivity of reactions on the pyridine ring is crucial for the synthesis of specifically substituted derivatives.

For the synthesis of 2,3,5-trisubstituted pyridines, a one-pot synthesis of 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine has been developed as a versatile building block, allowing for regioselective derivatization at the 2, 3, and 5 positions. nih.gov

In the context of Minisci-type reactions, a maleate-derived blocking group has been used to achieve C-4 alkylation of pyridines with high regioselectivity. chemrxiv.org This strategy prevents reactions at other positions and allows for the targeted functionalization of the pyridine ring. chemrxiv.org

The regioselectivity of nucleophilic aromatic substitution on di-substituted pyridines is also a significant consideration. For instance, in 2,4-dichloroquinazolines, the chlorine at the 4-position is preferentially substituted by amine nucleophiles. mdpi.com Similarly, the reaction of benzynes with pyridine N-oxides can be directed to selectively produce either 2- or 3-substituted pyridines by modifying the reaction conditions. rsc.org

While the provided information does not specifically detail stereoselective or regioselective approaches for the direct synthesis of 2-Pyridinemethanethiol (B1583607), 6-chloro-, the principles demonstrated in these related systems are fundamental to designing synthetic routes that can control the precise placement of functional groups on the pyridine ring.

Emerging Technologies in Synthesis

Recent advancements in synthetic organic chemistry offer powerful tools for the construction of complex molecules like 2-Pyridinemethanethiol, 6-chloro-. These technologies focus on improving efficiency, selectivity, and safety.

Catalytic Transformations for C-S Bond Formation

The formation of the carbon-sulfur (C-S) bond is the crucial step in the synthesis of thiols and their derivatives. Traditional methods often suffer from harsh conditions and the use of stoichiometric, odorous sulfur reagents. Modern catalytic approaches have emerged to overcome these limitations, offering milder and more efficient pathways. rsc.org

Transition metal-catalyzed cross-coupling reactions are particularly prominent. rsc.org For a molecule like 2-Pyridinemethanethiol, 6-chloro-, a plausible retrosynthetic analysis would involve the coupling of a sulfur source with a suitable 6-chloro-2-(halomethyl)pyridine precursor. Copper and palladium catalysts are widely used for such transformations. rsc.org For instance, a copper-catalyzed Chan-Lam type reaction could potentially be employed to couple a thiol surrogate with a boronic acid derivative of the pyridine, although this is more common for aryl thiols.

A more direct approach involves the nucleophilic substitution of a halide on the methyl group. A key challenge in thiol synthesis is the potential for the product thiol to react further, leading to sulfide byproducts. youtube.com To circumvent this, reagents like thiourea can be used. The reaction proceeds via an intermediate alkyl isothiourea salt, which is then hydrolyzed to yield the desired thiol. youtube.com

Recent research also highlights the use of magnetically recoverable nanocatalysts for the synthesis of pyridine derivatives, which simplifies catalyst separation and recycling, aligning with green chemistry principles. While specific examples for C-S bond formation on a pyridyl methyl group are scarce, the catalytic systems developed for other pyridine functionalizations could be adapted. nih.gov

Table 1: Comparison of Potential Catalytic C-S Bond Formation Strategies

This table presents generalized data from analogous reactions, as specific data for 2-Pyridinemethanethiol, 6-chloro- is not available.

| Method | Catalyst System | Sulfur Source | Key Advantages | Potential Challenges |

|---|---|---|---|---|

| Thiourea Substitution | None (Base-mediated hydrolysis) | Thiourea | Avoids sulfide byproduct formation, readily available reagents. youtube.com | Stoichiometric waste from thiourea and hydrolysis step. |

| Metal-Catalyzed Cross-Coupling | Pd or Cu complexes | Thiol surrogates (e.g., KSAc) | High efficiency, broad substrate scope, milder conditions. rsc.org | Catalyst cost and potential deactivation by sulfur species. rsc.org |

| Photoredox Catalysis | Ru or Ir complexes | Thiols, Disulfides | Mild, light-driven reactions, high functional group tolerance. rsc.orgnih.gov | Requires specialized photochemical equipment. |

Flow Chemistry Applications in Production Streamlining

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, has become a transformative technology in chemical synthesis. nih.govspringerprofessional.de Its advantages include superior heat and mass transfer, enhanced safety when dealing with hazardous reagents or exothermic reactions, and streamlined scalability. uc.ptacsgcipr.org These features are particularly relevant for the synthesis of heterocyclic compounds. nih.govspringerprofessional.deuc.pt

For the synthesis of 2-Pyridinemethanethiol, 6-chloro-, a multi-step sequence could be "telescoped" into a single continuous process. uc.pt For example, the formation of a precursor like 6-chloro-2-(chloromethyl)pyridine could be followed immediately by the C-S bond-forming step in a subsequent reactor module. This avoids the isolation of intermediates, saving time, and reducing waste. The precise control over reaction parameters like temperature and residence time in a microreactor can improve yield and selectivity, minimizing byproduct formation. nih.gov

A hypothetical flow synthesis could involve:

Pumping a solution of a 6-chloro-2-(halomethyl)pyridine precursor and a sulfur source (e.g., thiourea) through a heated reactor coil to form the isothiourea salt.

Introducing a base stream in a T-mixer to initiate hydrolysis.

Passing the mixture through a final reactor coil to complete the conversion to the thiol.

Incorporating an in-line purification or extraction module to isolate the product.

This approach is particularly advantageous for reactions involving toxic or unstable intermediates and allows for safer, automated, and more efficient production. uc.ptacs.org

Photochemical or Electrochemical Routes to Thiol Derivatives

Photochemical Synthesis: Visible-light photoredox catalysis has emerged as a powerful and green tool for forging chemical bonds under exceptionally mild conditions. rsc.orgnih.gov This methodology relies on a photocatalyst (often based on iridium or ruthenium) that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. rsc.orgresearchgate.net

In the context of C-S bond formation, photoredox catalysis can generate sulfur-centered radicals from various precursors like thiols or disulfides. rsc.org These radicals can then engage in addition reactions with suitable acceptors. A potential photochemical route to 2-Pyridinemethanethiol, 6-chloro- could involve the photochemically-initiated radical addition of a thiol source to a precursor like 6-chloro-2-vinylpyridine. Another strategy is the thiol-ene reaction, which has been successfully implemented in continuous flow systems for the synthesis of sulfur-containing heterocycles. acs.org

Electrochemical Synthesis: Electrochemistry offers a reagent-free method for oxidation and reduction, using electrons as a "traceless" reagent. chemrxiv.orgchemrxiv.org This technique is gaining traction for the functionalization of heterocycles, including pyridines. Recent studies have shown that the choice of electrochemical reactor setup (e.g., divided vs. undivided cell) can dictate the regioselectivity of reactions on pyridine rings.

Green Chemistry Principles in 2-Pyridinemethanethiol, 6-chloro- Synthesis

The twelve principles of green chemistry provide a framework for designing chemical processes that are safer and more environmentally sustainable. nih.gov These principles are increasingly important in both academic and industrial synthesis.

Solvent-Free or Environmentally Benign Solvent Systems

Solvents account for a significant portion of the mass and environmental impact of typical chemical processes. scranton.edu Therefore, a key goal of green chemistry is to replace hazardous solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) with more benign alternatives or to eliminate them entirely. acs.orgresearchgate.net

For the synthesis of pyridine derivatives, water is an attractive green solvent, and methods for the amination of polyhalogenated pyridines in water have been developed. acs.org Other environmentally benign options include bio-based solvents such as ethyl acetate (B1210297) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are derived from renewable resources. google.com In some cases, reactions can be run under solvent-free conditions, for example, using microwave irradiation or ball milling, which dramatically reduces waste. nih.gov

Table 2: Selected Green Solvent Alternatives

| Solvent | Class | Key Properties | Potential Application |

|---|---|---|---|

| Water | Benign | Non-flammable, non-toxic, inexpensive. | Nucleophilic substitutions on pyridine rings. acs.org |

| Ethyl Acetate | ICH Class 3 | Low toxicity, biodegradable. google.com | Extraction, chromatography, reaction medium. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | Higher boiling point than THF, forms less peroxides. | Grignard reactions, metal-catalyzed couplings. |

| Ethanol | Bio-based | Low toxicity, renewable source. | Solvent for multicomponent reactions. nih.gov |

| Ionic Liquids | Designer | Low volatility, tunable properties. | Catalysis, electrophilic substitutions. researchgate.net |

Waste Minimization and Atom Economy Considerations

Atom Economy: Developed by Barry Trost, atom economy is a measure of how efficiently a chemical reaction converts the mass of reactants into the desired product. scranton.edu It is a fundamental concept in green chemistry that prioritizes synthetic routes that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. chemrxiv.org

The atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Let's consider a hypothetical synthesis of 2-Pyridinemethanethiol, 6-chloro- from 6-chloro-2-(chloromethyl)pyridine and thiourea, followed by hydrolysis.

Step 1: C₆H₅Cl₂N + CH₄N₂S → [C₇H₉ClN₃S]⁺Cl⁻ (Isothiourea salt formation)

Step 2: [C₇H₉ClN₃S]⁺Cl⁻ + 2 NaOH → C₆H₆ClNS + CH₂N₂O + 2 NaCl + H₂O (Hydrolysis)

In this pathway, significant portions of the thiourea and sodium hydroxide (B78521) are converted into byproducts (urea, sodium chloride), resulting in a low atom economy. In contrast, an ideal addition reaction, if one could be designed, would have 100% atom economy.

Waste Minimization: Beyond atom economy, green chemistry emphasizes the reduction of all waste, including solvents and reagents used in workup and purification. Key strategies include:

Catalysis: Using catalytic reagents instead of stoichiometric ones dramatically reduces inorganic waste. acsgcipr.org For example, a catalytic C-S bond formation is superior to a classical method requiring stoichiometric activating agents.

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a product that contains portions of all reactants. nih.govnih.gov These reactions are highly atom-economical and step-economical. Designing an MCR for the target molecule would be a significant green chemistry achievement.

Telescoped Reactions: As discussed in the flow chemistry section, linking multiple synthetic steps without intermediate isolation minimizes solvent use for workup and purification, thereby reducing waste streams. uc.pt

By applying these emerging technologies and green chemistry principles, the synthesis of 2-Pyridinemethanethiol, 6-chloro- can be designed to be more efficient, safer, and environmentally sustainable than through traditional methods.

Catalyst Design for Sustainable Production

The development of sustainable production methods for 2-Pyridinemethanethiol, 6-chloro- is intrinsically linked to innovative catalyst design. The goal is to minimize waste, reduce energy consumption, and utilize environmentally benign reagents.

For the key step of converting 2-chloro-6-(chloromethyl)pyridine (B1591532) to the final product, phase-transfer catalysts (PTCs) represent a significant advancement. PTCs, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the reaction between the water-soluble sulfur nucleophile (e.g., sodium hydrosulfide) and the organic-soluble chlorinated pyridine. This approach can enhance reaction rates, improve yields, and allow for the use of less hazardous solvents, or even water-based systems, aligning with the principles of green chemistry.

Another avenue for sustainable catalyst design is the use of supported catalysts . Immobilizing the active catalytic species on a solid support, such as silica, alumina, or a polymer resin, offers several advantages. These include ease of separation from the reaction mixture, potential for catalyst recycling, and suitability for continuous flow reactor systems. For the hydrolysis of the intermediate isothiouronium salt, a solid-supported base could be employed to simplify purification and reduce aqueous waste streams.

The table below outlines potential catalysts and their benefits for a more sustainable synthesis.

| Catalyst Type | Application Step | Potential Advantages |

| Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide) | Nucleophilic substitution with NaSH | Increased reaction rate, use of milder conditions, reduced organic solvent usage. |

| Supported Base (e.g., Amberlyst A26) | Hydrolysis of isothiouronium salt | Simplified product isolation, catalyst reusability, minimization of aqueous waste. |

| Supported Metal Catalyst (e.g., Palladium on Carbon) | Potential for dehalogenation side-reaction control | Selective catalysis to minimize unwanted byproducts. |

Research in this area would focus on optimizing the catalyst structure and reaction conditions to maximize efficiency and sustainability.

Scaling-Up and Industrial Research Considerations for Synthesis

The transition from laboratory-scale synthesis to industrial production of 2-Pyridinemethanethiol, 6-chloro- presents a unique set of challenges and research considerations. The primary goals are to ensure a safe, efficient, and cost-effective process.

One of the initial considerations is the choice of synthetic route at an industrial scale. While the thiourea route is common in laboratory settings, the generation of thiourea-related byproducts can complicate purification on a larger scale. The direct use of sodium hydrosulfide might be more atom-economical but requires stringent control over reaction conditions to prevent side reactions and ensure worker safety due to the potential release of hydrogen sulfide gas.

Process control and optimization are critical. The free-radical chlorination of 2-chloro-6-methylpyridine (B94459) is an exothermic reaction that requires careful thermal management to prevent runaway reactions and the formation of polychlorinated byproducts. The use of continuous flow reactors can offer superior heat and mass transfer, leading to better control and higher selectivity compared to traditional batch reactors.

Purification of the final product is another significant hurdle. The presence of unreacted starting materials, intermediates, and byproducts necessitates the development of an efficient and scalable purification strategy, such as distillation, crystallization, or chromatography. The choice of method will depend on the physical properties of the compound and the required purity specifications.

Key industrial research considerations are summarized in the table below.

| Consideration | Key Challenges | Research Focus |

| Reaction Kinetics and Thermodynamics | Understanding reaction rates, equilibria, and heat of reaction for safe and efficient scaling. | Calorimetric studies, kinetic modeling, and simulation to predict reactor performance. |

| Solvent Selection and Recovery | Minimizing environmental impact and production costs associated with solvent use and disposal. | Investigation of greener solvents, solvent recycling systems, and solvent-free reaction conditions. |

| Material Handling and Safety | Safe storage and handling of corrosive and potentially toxic reagents and intermediates. | Development of closed-system handling procedures and robust safety protocols. |

| Waste Management | Treatment and disposal of waste streams in an environmentally responsible manner. | Designing processes that minimize waste generation and developing effective waste treatment methods. |

Ultimately, successful industrial-scale synthesis of 2-Pyridinemethanethiol, 6-chloro- will rely on a multidisciplinary approach that integrates synthetic chemistry, chemical engineering, and green chemistry principles to develop a robust and sustainable manufacturing process.

Chemical Reactivity and Reaction Mechanisms of 2 Pyridinemethanethiol, 6 Chloro

Reactions at the Sulfhydryl Group

The sulfhydryl group is a versatile functional group that readily participates in oxidation, alkylation, and acylation reactions, as well as nucleophilic additions and substitutions.

Oxidation Reactions to Disulfides and Sulfonic Acids

The thiol group of 2-Pyridinemethanethiol (B1583607), 6-chloro- is susceptible to oxidation. Mild oxidizing agents typically convert thiols to disulfides. This reaction involves the formation of a sulfur-sulfur bond between two thiol molecules. For instance, exposure to ambient air or treatment with mild oxidants like iodine (I₂) or hydrogen peroxide (H₂O₂) under controlled conditions would be expected to yield the corresponding disulfide, bis((6-chloropyridin-2-yl)methyl) disulfide.

Further oxidation under more vigorous conditions, employing strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄), nitric acid (HNO₃), or peroxy acids, can lead to the formation of the corresponding sulfonic acid. This multi-step oxidation proceeds through intermediate oxidation states, including sulfenic and sulfinic acids, before culminating in the highly oxidized sulfonic acid derivative, (6-chloropyridin-2-yl)methanesulfonic acid.

| Reactant | Oxidizing Agent | Product |

| 2-Pyridinemethanethiol, 6-chloro- | Mild (e.g., I₂, H₂O₂) | bis((6-chloropyridin-2-yl)methyl) disulfide |

| 2-Pyridinemethanethiol, 6-chloro- | Strong (e.g., KMnO₄) | (6-chloropyridin-2-yl)methanesulfonic acid |

Alkylation and Acylation Reactions

The sulfur atom in the sulfhydryl group is nucleophilic and can readily undergo S-alkylation and S-acylation. In the presence of a base, which deprotonates the thiol to the more nucleophilic thiolate anion, reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) results in the formation of thioethers. For example, the reaction of 2-Pyridinemethanethiol, 6-chloro- with an alkyl halide (R-X) in the presence of a base like sodium hydroxide (B78521) would yield (6-chloropyridin-2-yl)(methyl(R))sulfane.

Similarly, acylation with acyl chlorides or acid anhydrides under basic conditions produces thioesters. The reaction with acetyl chloride, for instance, would yield S-((6-chloropyridin-2-yl)methyl) ethanethioate. The reactivity in these cases is influenced by the nature of the alkylating or acylating agent and the reaction conditions. Studies on the alkylation of related (6-methyl-2-pyridyl)methyllithium species with epoxides have demonstrated the feasibility of forming new carbon-sulfur bonds at the methylene (B1212753) bridge. nih.gov

| Reaction Type | Reagent | Product Type |

| Alkylation | Alkyl halide (R-X) | Thioether |

| Acylation | Acyl chloride (RCOCl) | Thioester |

Nucleophilic Additions and Substitutions

The thiolate anion derived from 2-Pyridinemethanethiol, 6-chloro- is a potent nucleophile and can participate in various nucleophilic addition and substitution reactions. For instance, it can add to α,β-unsaturated carbonyl compounds in a Michael addition reaction. It can also act as a nucleophile in substitution reactions, displacing leaving groups from other molecules. The nucleophilicity of the sulfur atom is a key feature of its reactivity profile.

Reactions at the Pyridine (B92270) Ring

The pyridine ring in 2-Pyridinemethanethiol, 6-chloro- is an electron-deficient aromatic system, which influences its susceptibility to electrophilic and nucleophilic attack. The presence of the chlorine atom further modifies the ring's reactivity.

Electrophilic Aromatic Substitution Studies (Halo-Pyridine Influence)

Pyridine itself is known to be significantly less reactive towards electrophilic aromatic substitution than benzene. gcwgandhinagar.comuoanbar.edu.iq The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. uoanbar.edu.iq Furthermore, under the acidic conditions often employed for electrophilic substitution (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring, making substitution even more difficult. uoanbar.edu.iq

When electrophilic substitution does occur on a pyridine ring, it typically proceeds at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions would lead to a highly unstable intermediate with a positive charge on the nitrogen atom. quimicaorganica.org In the case of 2-Pyridinemethanethiol, 6-chloro-, the presence of the deactivating chloro group and the electron-withdrawing nature of the pyridine nitrogen make electrophilic aromatic substitution highly unfavorable under standard conditions.

Nucleophilic Aromatic Substitution (SNAr) Involving the Chlorine Atom

The electron-deficient nature of the pyridine ring, enhanced by the presence of the electronegative chlorine atom, makes the 2- and 6-positions susceptible to nucleophilic aromatic substitution (SNAr). youtube.comstackexchange.com The chlorine atom at the 6-position of 2-Pyridinemethanethiol, 6-chloro- is a good leaving group in such reactions.

The SNAr mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization. stackexchange.comvaia.com Subsequent loss of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

The rate of SNAr reactions on chloropyridines is influenced by the nature of the nucleophile and the presence of other substituents on the ring. nih.govnih.gov Stronger nucleophiles will react more readily. For 2-Pyridinemethanethiol, 6-chloro-, a variety of nucleophiles can displace the chlorine atom.

| Nucleophile (Nu⁻) | Product |

| Alkoxide (RO⁻) | 6-Alkoxy-2-pyridinemethanethiol |

| Amine (R₂NH) | 6-(Dialkylamino)-2-pyridinemethanethiol |

| Thiolate (RS⁻) | 6-(Alkylthio)-2-pyridinemethanethiol |

Research on the reaction of 2-chloropyridine (B119429) derivatives with glutathione (B108866), catalyzed by microsomal glutathione S-transferase 1, demonstrates the biological relevance of SNAr at the 2-position of the pyridine ring. nih.gov This suggests that the chlorine atom in 2-Pyridinemethanethiol, 6-chloro- could be similarly displaced by biological nucleophiles.

Reactivity of the Nitrogen Heterocycle

The nitrogen atom makes the pyridine ring electron-deficient (π-deficient) compared to benzene, which generally deactivates it towards electrophilic aromatic substitution (EAS). This deactivation is further intensified by the electron-withdrawing inductive effect of the chlorine atom at the 6-position. Consequently, harsh conditions are typically required for electrophilic substitution, which would preferentially occur at the C-3 and C-5 positions, where the electron density is comparatively higher. Computational studies on pyridine derivatives confirm that the nitrogen atom and the chloro-substituent decrease the electron density on the ring, making it less susceptible to attack by electrophiles. researchgate.net In acidic media, protonation of the nitrogen to form a pyridinium salt further deactivates the ring to a great extent. researchgate.net

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the 6-position (an ortho/para directing position relative to the nitrogen) is a potential leaving group that can be displaced by strong nucleophiles. Such reactions proceed via an addition-elimination mechanism, where the negative charge of the intermediate (a Meisenheimer-like complex) is stabilized by the electronegative nitrogen atom. wikipedia.org Therefore, reactions with nucleophiles like alkoxides, amides, or other thiolates could potentially substitute the chloro group.

The reactivity of the nitrogen can also be harnessed through the formation of N-functionalized pyridinium salts, such as pyridinium ylides. These intermediates have shown versatile reactivity in cycloaddition reactions and can act as precursors for radical-based functionalizations under mild, acid-free conditions. researchgate.netresearchgate.netnih.govresearchgate.net While not specifically documented for 2-Pyridinemethanethiol, 6-chloro-, it is plausible that N-alkylation followed by deprotonation could generate a corresponding pyridinium ylide, opening pathways to complex heterocyclic structures. researchgate.netnih.gov

Reactions Involving Both Thiol and Pyridine Moieties

The proximity of the methanethiol (B179389) group at the C-2 position and the pyridine nitrogen allows for concerted or sequential reactions that involve both functionalities, leading to the formation of fused heterocyclic systems or undergoing unique metal-mediated transformations.

One of the most significant reaction pathways for 2-pyridinemethanethiol derivatives is intramolecular cyclization to form thieno[2,3-b]pyridine (B153569) systems. This transformation is a well-established method for synthesizing this important heterocyclic scaffold, which is found in many biologically active compounds. nih.govnih.gov For 2-Pyridinemethanethiol, 6-chloro-, this reaction would involve the nucleophilic attack of the thiol sulfur onto the C-3 position of the pyridine ring, followed by elimination. This process is often facilitated by a base to deprotonate the thiol, increasing its nucleophilicity, and may proceed through a mechanism analogous to the Thorpe-Ziegler reaction, especially if an electron-withdrawing group is present at the 3-position. researchgate.net

The general reaction scheme is as follows: Deprotonation of the thiol to form a thiolate. Nucleophilic attack of the thiolate on the C-3 carbon of the pyridine ring. Subsequent elimination (often oxidative aromatization) to form the fused thieno[2,3-b]pyridine.

Numerous studies have demonstrated this type of cyclization for various substituted 2-mercaptopyridines or their equivalents, often reacting with α-haloketones or other electrophiles to first form an intermediate that then cyclizes. researchgate.netresearchcommons.orgmdpi.com In the case of 2-Pyridinemethanethiol, 6-chloro-, direct cyclization would yield a 4-chloro-thieno[2,3-b]pyridine derivative, a valuable synthon for further functionalization.

| Precursor Type | Reaction Partner | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-Cyanopyridine-2(1H)-thiones | α-Halo ketones | Base (e.g., K₂CO₃, NaOEt), Refluxing Ethanol (B145695) or DMF | 3-Amino-thieno[2,3-b]pyridines | researchgate.net |

| Pyridine-2(1H)-thione | α,β-Unsaturated Ketones | Base, Microwave Irradiation | Substituted thieno[2,3-b]pyridines | wikipedia.org |

| 2-Sulfanylpyridine-3-carbonitrile | Potassium Hydroxide in DMF | Room Temperature | Aminothieno[2,3-b]pyridines | mdpi.com |

The chloro-substituent at the 6-position makes 2-Pyridinemethanethiol, 6-chloro- an excellent candidate for metal-catalyzed cross-coupling reactions. These transformations are powerful tools for C-C, C-N, and C-S bond formation. While simple coordination of the thiol or pyridine nitrogen to a metal center is expected, transformations that activate the C-Cl bond are of greater synthetic utility.

Catalytic systems based on palladium, nickel, or cobalt have been successfully employed for the cross-coupling of chloropyridines with a variety of partners. researchgate.netnih.govoup.comnih.gov For instance, nickel-catalyzed cross-electrophile coupling can join 2-chloropyridines with alkyl bromides. nih.gov Similarly, cobalt-catalyzed reactions can couple chloropyridines with Grignard reagents. oup.com It is highly probable that the C-Cl bond in 2-Pyridinemethanethiol, 6-chloro- would undergo such reactions. The thiol group might require protection (e.g., as a thioether) to prevent interference with the catalyst, although some catalytic systems are tolerant of free thiols.

| Chloropyridine Type | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 2-Chloropyridines | Alkyl Bromides | Nickel / Bathophenanthroline | 2-Alkylpyridines | nih.gov |

| 2-Chloropyridine | Grignard Reagents | Cobalt(II) acetylacetonate | 2-Substituted Pyridines | oup.com |

| Heteroaryl Halides | Arylboronic Acids (Suzuki) | Palladium(II) Acetate (B1210297) / SPhos | Heterobiaryls | researchgate.net |

| 2-Chlorodiazines | Arylzinc Halides | Cobalt Halide | 2-Aryldiazines | nih.gov |

Kinetic and Thermodynamic Studies of Key Reactions

For the intramolecular cyclization to form thieno[2,3-b]pyridines, the reaction is generally thermodynamically favorable due to the formation of a stable, fused aromatic system. The kinetics of such cyclizations are highly dependent on the substituents and the reaction conditions. For example, the Thorpe-Ziegler cyclization of related nitriles is often rapid, especially with strong bases. researchgate.net

Regarding the reactivity of the pyridine nitrogen, the binding of Lewis acids or the coordination to metal centers can be quantified. For instance, studies on the coordination of various substituted pyridines to methyltrioxorhenium (MTO) have shown that electron-donating groups increase the binding constant, while steric hindrance decreases it. A Hammett reaction constant (ρ) of -2.6 was derived for this equilibrium, indicating that the reaction is sensitive to electronic effects. acs.org For 2-Pyridinemethanethiol, 6-chloro-, the electron-withdrawing nature of the chloro group would be expected to decrease the basicity and the binding affinity of the pyridine nitrogen compared to an unsubstituted pyridine.

Exploration of Novel Reaction Pathways and Mechanistic Elucidation

Beyond classical ionic pathways, the reactivity of 2-Pyridinemethanethiol, 6-chloro- can be explored through radical-based mechanisms, which offer alternative and often complementary synthetic strategies.

The functionalization of pyridines through radical mechanisms has become a powerful tool in modern organic synthesis. nih.govresearchgate.net One approach involves the single-electron reduction of a halopyridine to generate a pyridyl radical. nih.gov The C-Cl bond in 2-Pyridinemethanethiol, 6-chloro- could serve as a handle for generating a C-6 pyridyl radical under photoredox or other reductive conditions. This radical could then participate in additions to olefins or alkynes, providing a route to C-6 alkylated or vinylated products. nih.gov

Another avenue involves the formation of pyridinium salts. N-functionalized pyridinium salts are excellent precursors for radical-mediated Minisci-type reactions, enabling site-selective C-H functionalization at the C2 and C4 positions under mild, visible-light-irradiated conditions, often avoiding the strongly acidic conditions of classical Minisci reactions. nih.govresearchgate.net

Furthermore, the thiol moiety itself can participate in radical reactions. The intramolecular thiol-yne cyclization, for example, is a known strategy for forming sulfur-containing heterocycles via either 5-exo or 6-endo radical cyclization pathways upon photochemical irradiation. nih.gov A hypothetical reaction could involve the transformation of the methanethiol group into a tethered alkyne, which could then undergo a radical-mediated cyclization involving the pyridine ring or other parts of the molecule. Recent computational studies have also explored the chemistry of pyridine-boryl radicals, which undergo cascade reactions to form complex heterocycles like indolizines, highlighting the rich potential of radical pathways in pyridine chemistry. rsc.org

Rearrangement Reactions of 2-Pyridinemethanethiol, 6-chloro-

The study of rearrangement reactions is a significant area of chemical research, as these reactions can lead to the formation of structural isomers and provide pathways to novel molecular architectures. Such reactions are often induced by thermal, photochemical, or catalytic conditions and can proceed through various mechanisms, including sigmatropic shifts, nucleophilic or electrophilic rearrangements, and radical-mediated processes.

For a compound like 2-Pyridinemethanethiol, 6-chloro-, potential rearrangement pathways could theoretically involve the migration of the thiol-containing methylene group or rearrangements involving the pyridine ring, potentially influenced by the presence of the chloro substituent. However, without experimental data or theoretical studies, any discussion of specific rearrangement reactions, mechanisms, or the resulting products would be purely speculative.

Further research and investigation are required to elucidate the chemical reactivity of 2-Pyridinemethanethiol, 6-chloro- with respect to rearrangement reactions. Such studies would be valuable in expanding the understanding of the chemical behavior of substituted pyridines and their derivatives.

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides granular information about the atomic arrangement, connectivity, and chemical environment within a molecule. For 6-chloro-2-pyridinemethanethiol, NMR is crucial for confirming the substitution pattern of the pyridine (B92270) ring and probing the conformation of the methanethiol (B179389) side chain.

The ¹H NMR spectrum of 6-chloro-2-pyridinemethanethiol is expected to show distinct signals for the three aromatic protons on the pyridine ring and the two protons of the methylene (B1212753) (-CH₂-) group. Due to the 2,6-disubstitution pattern, the pyridine protons will form an AMX spin system.

The proton at the C4 position (H4) is anticipated to appear as a triplet, resulting from coupling to both H3 and H5. The protons at C3 and C5 (H3 and H5) will each appear as a doublet of doublets. The specific chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the chlorine substituent. The methylene protons (-CH₂SH) are expected to resonate as a singlet or a doublet if coupled to the thiol proton, which itself typically appears as a broad singlet.

Conformational analysis, particularly regarding the orientation of the methanethiol group relative to the pyridine ring, can be inferred from through-space correlations observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments and from subtle changes in chemical shifts depending on solvent and temperature.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for 2-Pyridinemethanethiol (B1583607), 6-chloro- (Note: Data are predicted based on analysis of analogous compounds like 2-chloropyridine (B119429) and other 2,6-disubstituted pyridines. Actual experimental values may vary.)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | 7.20 - 7.35 | d | J(H3-H4) ≈ 7.5 |

| H4 | 7.60 - 7.75 | t | J(H4-H3) ≈ 7.5, J(H4-H5) ≈ 7.5 |

| H5 | 7.30 - 7.45 | d | J(H5-H4) ≈ 7.5 |

| -CH₂- | 3.80 - 4.00 | s | - |

| -SH | 1.90 - 2.10 | t (often broad) | J(SH-CH₂) ≈ 7.8 |

This is an interactive data table. Users can sort columns by clicking on the headers.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For 6-chloro-2-pyridinemethanethiol, six distinct signals are expected: five for the pyridine ring carbons and one for the methylene carbon. The chemical shifts are heavily influenced by the electronegativity of the adjacent nitrogen and chlorine atoms. The C2 and C6 carbons, being directly attached to heteroatoms or substituents, will show the most significant shifts.

Heteronuclear correlation techniques like HSQC (Heteronuclear Single Quantum Coherence) are vital to definitively link each proton signal to its directly attached carbon atom, confirming the assignments made in both ¹H and ¹³C spectra.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for 2-Pyridinemethanethiol, 6-chloro- (Note: Data are predicted based on analysis of analogous compounds. Actual experimental values may vary.)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 158.0 - 162.0 |

| C3 | 121.0 - 124.0 |

| C4 | 138.0 - 141.0 |

| C5 | 120.0 - 123.0 |

| C6 | 150.0 - 153.0 |

| -CH₂- | 30.0 - 35.0 |

This is an interactive data table. Users can sort columns by clicking on the headers.

For a complete structural confirmation, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which would clearly show the connectivity between H3, H4, and H5 on the pyridine ring.

While typically analyzed in solution, Solid-State NMR (ssNMR) could provide insights into the molecular packing and intermolecular interactions in the crystalline form of 6-chloro-2-pyridinemethanethiol. It can also reveal the presence of polymorphism, where different crystal forms of the same compound may exhibit different spectroscopic signatures and physical properties. Paramagnetic ssNMR studies could be envisioned if the compound were part of a metal complex. thegoodscentscompany.com

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational energy levels of molecules. These methods are excellent for identifying functional groups and confirming the molecular backbone structure.

The FTIR spectrum of 6-chloro-2-pyridinemethanethiol would display characteristic absorption bands corresponding to its constituent functional groups. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. nih.gov The presence of the C-Cl bond would be indicated by a stretching vibration in the lower frequency region, typically between 600 and 800 cm⁻¹. The S-H stretching vibration of the thiol group is often weak and appears around 2550-2600 cm⁻¹. The CH₂ group will exhibit characteristic stretching and bending modes.

Table 3: Predicted FTIR Vibrational Frequencies for 2-Pyridinemethanethiol, 6-chloro- (Note: Data are predicted based on analysis of analogous chloropyridines and thiols. Actual experimental values may vary.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| S-H Stretch | 2550 - 2600 | Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=N, C=C Ring Stretch | 1400 - 1600 | Strong-Medium |

| CH₂ Bend (Scissoring) | 1450 - 1475 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

This is an interactive data table. Users can sort columns by clicking on the headers.

Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O and O-H tend to give strong IR signals, non-polar or symmetric bonds often produce strong Raman signals. For 6-chloro-2-pyridinemethanethiol, the pyridine ring breathing modes are typically strong and characteristic in the Raman spectrum, appearing around 1000 cm⁻¹. cdnsciencepub.commdpi.com The C-S and S-H stretching vibrations, while weak in the IR, can sometimes be more readily observed in the Raman spectrum. Raman spectroscopy is particularly useful for studying molecules in aqueous solutions due to the weak Raman scattering of water. mdpi.com This technique would be valuable for analyzing the conformational state of the molecule in different environments.

Mass Spectrometry (MS) Techniques

Mass spectrometry is indispensable for determining the molecular weight and structure of compounds. A suite of MS techniques is applied to gain a complete picture of 2-Pyridinemethanethiol, 6-chloro-.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). youtube.com This precision allows for the unambiguous determination of a compound's elemental formula. The monoisotopic mass of 2-Pyridinemethanethiol, 6-chloro- (C₆H₆ClNS) is 158.99095 Da. uni.lu HRMS can verify this by measuring the mass-to-charge ratio (m/z) of the molecular ion or its common adducts.

Below is a table of predicted exact masses for various adducts of 2-Pyridinemethanethiol, 6-chloro-, which can be identified using HRMS. uni.lu

Table 1: Predicted High-Resolution Mass Spectrometry Data for 2-Pyridinemethanethiol, 6-chloro- Adducts

| Adduct Ion | Molecular Formula | Calculated m/z (Da) |

| [M+H]⁺ | [C₆H₇ClNS]⁺ | 159.99823 |

| [M+Na]⁺ | [C₆H₆ClNSNa]⁺ | 181.98017 |

| [M+K]⁺ | [C₆H₆ClNSK]⁺ | 197.95411 |

| [M+NH₄]⁺ | [C₆H₇ClNS(NH₄)]⁺ | 177.02477 |

| [M-H]⁻ | [C₆H₅ClNS]⁻ | 157.98367 |

Data sourced from PubChem predictions. uni.lu

Tandem mass spectrometry (MS/MS) is a technique used to elucidate molecular structure. An ion of interest (the precursor ion) is selected, subjected to fragmentation, and the resulting fragment ions (product ions) are analyzed. While specific experimental MS/MS data for 2-Pyridinemethanethiol, 6-chloro- is not widely published uni.lu, its fragmentation pattern can be predicted based on its structure and the known behavior of similar compounds. jcsp.org.pkmdpi.com

Upon collision-induced dissociation, likely fragmentation pathways would include:

Loss of the Thiol Group: Cleavage of the C-S bond, resulting in the loss of a thiol radical (•SH) or mercaptomethyl radical (•CH₂SH).

Loss of Chlorine: Fission of the C-Cl bond, leading to the loss of a chlorine atom.

Pyridine Ring Cleavage: More energetic fragmentation could lead to the characteristic rupture of the pyridine ring itself.

Loss of HCl: A common fragmentation pathway for chlorinated compounds, involving the elimination of a neutral hydrogen chloride molecule.

Analysis of these fragmentation patterns provides a "fingerprint" that helps confirm the connectivity of the atoms within the molecule. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for assessing the purity of volatile compounds like 2-Pyridinemethanethiol, 6-chloro-, and for identifying any volatile impurities.

In a typical GC-MS analysis, the sample is vaporized and passed through a long capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. The time it takes for a compound to elute is its retention time, which should be sharp and singular for a pure substance. The resulting mass spectrum is compared against spectral libraries to confirm the identity of the main peak as 2-Pyridinemethanethiol, 6-chloro-, and to identify any minor peaks corresponding to impurities, starting materials, or byproducts. Predicted GC-MS spectra are available for the parent compound, 2-Pyridinemethanethiol, which gives an indication of the type of data that would be obtained. foodb.ca

X-ray Diffraction (XRD) and Crystallographic Studies

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uchicago.edu Although a published crystal structure for 2-Pyridinemethanethiol, 6-chloro- is not currently available in open literature, this technique would provide unparalleled structural detail if a suitable single crystal could be grown.

The analysis would involve mounting a single crystal and bombarding it with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to build an electron density map of the molecule. From this map, a detailed structural model is refined. researchgate.net The data obtained from such an analysis would include:

Table 2: Potential Crystallographic Data from a Hypothetical SC-XRD Analysis of 2-Pyridinemethanethiol, 6-chloro-

| Parameter | Information Provided |

| Crystal System | The crystal family (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present in the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C-Cl, C-S). |

| Bond Angles | Angles between adjacent bonds. |

| Torsional Angles | Dihedral angles describing the conformation of the molecule. |

| Intermolecular Interactions | Details on hydrogen bonding, π-π stacking, or other non-covalent forces that stabilize the crystal lattice. researchgate.net |

This comprehensive structural data is crucial for understanding the molecule's conformation in the solid state and its potential interactions, which underpins its physical properties and behavior.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption spectroscopy, primarily UV-Visible (UV-Vis) spectroscopy, is employed to investigate the electronic transitions within a molecule. The chromophoric nature of 2-Pyridinemethanethiol, 6-chloro- arises from its aromatic pyridine ring and the sulfur-containing methanethiol group. These features give rise to characteristic absorption bands in the UV-Vis spectrum.

The primary electronic transitions expected are π→π* and n→π. The π→π transitions, originating from the delocalized π-system of the pyridine ring, are typically high-intensity and occur at shorter wavelengths. The n→π* transitions involve the promotion of an electron from a non-bonding orbital (n), such as those on the nitrogen and sulfur atoms, to an antibonding π* orbital. These transitions are generally of lower intensity and appear at longer wavelengths. masterorganicchemistry.com

The position and intensity of these absorption bands can be influenced by the solvent environment, a phenomenon known as solvatochromism. Studies on related 6-chloro,2-pyridyl hydrazones have demonstrated that the absorption bands can be assigned to specific electronic transitions, and their energies are affected by solvent polarity. nih.gov For 2-Pyridinemethanethiol, 6-chloro-, polar solvents would be expected to interact with the ground and excited states differently, leading to shifts in the absorption maxima (λmax).

| Solvent | Transition Type | Expected λmax (nm) (Hypothetical) | Molar Absorptivity (ε, M⁻¹cm⁻¹) (Hypothetical) |

| Hexane | π→π | 265 | 8,500 |

| Hexane | n→π | 310 | 900 |

| Ethanol (B145695) | π→π | 270 | 9,200 |

| Ethanol | n→π | 305 | 1,100 |

| Acetonitrile | π→π | 268 | 9,000 |

| Acetonitrile | n→π | 307 | 1,000 |

| This table contains hypothetical UV-Vis absorption data to illustrate expected trends for 2-Pyridinemethanethiol, 6-chloro-. |

Research into the excited-state dynamics of 2-Pyridinemethanethiol, 6-chloro- would focus on elucidating the pathways and timescales of energy dissipation after the molecule absorbs a photon. Techniques like femtosecond transient absorption spectroscopy are used to track the evolution of the molecule from its initial excited (Franck-Condon) state through processes like internal conversion, intersystem crossing to triplet states, and fluorescence.

Studies on structurally related molecules provide insight into the likely behavior. For example, research on 6-chloroguanine revealed sub-picosecond lifetimes for its excited states, indicating extremely rapid deactivation pathways. rsc.org The presence of the heavy chlorine atom in 2-Pyridinemethanethiol, 6-chloro- could enhance the rate of intersystem crossing from the singlet excited state (S₁) to a triplet state (T₁), a phenomenon known as the heavy-atom effect. This would compete with fluorescence, potentially leading to a low fluorescence quantum yield. Research on polycyclic aromatic sulfur heterocycles has shown that efficient intersystem crossing can be a dominant relaxation mechanism, with triplet yields approaching 98%. chemrxiv.org The investigation would aim to map the potential energy surfaces of the excited states and identify key deactivation channels, such as conical intersections, which facilitate rapid, non-radiative decay back to the ground state. rsc.org

Electrochemical Characterization Techniques

Cyclic Voltammetry (CV) is a powerful electroanalytical technique for investigating the redox (reduction-oxidation) properties of a compound. For 2-Pyridinemethanethiol, 6-chloro-, CV can be used to determine the potentials at which the molecule is oxidized and reduced, and to probe the stability of the resulting species.

The molecule possesses two primary redox-active sites: the thiol (-SH) group, which can be oxidized, and the pyridine ring, which can be reduced. The oxidation of the thiol group typically proceeds via a one-electron process to form a thiyl radical, which can then dimerize to form a disulfide. The pyridine ring can undergo reduction, and the potential for this process would be influenced by the electron-withdrawing chloro-substituent.

In a typical CV experiment, the potential is swept linearly to a set value and then reversed. The resulting plot of current versus potential (a voltammogram) reveals the electrochemical behavior. For instance, studies on pyridine-2,6-dicarbohydrazide (B1583541) in an acidic medium showed a distinct reduction peak. researchgate.net For 2-Pyridinemethanethiol, 6-chloro-, one would expect to observe an anodic (oxidation) peak corresponding to the thiol group and a cathodic (reduction) peak for the pyridine ring. The reversibility of these processes can be assessed by the separation of the peak potentials and the ratio of the peak currents.

| Process | Peak Potential (Eₚ) | Type | Solvent/Electrolyte | Comments (Hypothetical) |

| Thiol Oxidation | +0.65 V vs. Ag/AgCl | Anodic, Irreversible | Acetonitrile / 0.1 M TBAPF₆ | Corresponds to the formation of a thiyl radical, followed by dimerization. |

| Pyridine Reduction | -1.80 V vs. Ag/AgCl | Cathodic, Quasi-reversible | Acetonitrile / 0.1 M TBAPF₆ | Reduction of the π-system of the pyridine ring. |

| This table presents hypothetical cyclic voltammetry data for 2-Pyridinemethanethiol, 6-chloro- to illustrate its potential redox behavior. |

Electrochemical Impedance Spectroscopy (EIS) is a sensitive technique for probing interfacial phenomena, such as the formation of thin films, corrosion inhibition, and charge-transfer kinetics at an electrode-electrolyte interface. In the case of 2-Pyridinemethanethiol, 6-chloro-, the thiol group allows for strong chemisorption onto metal surfaces (e.g., gold, copper), forming a self-assembled monolayer (SAM).

EIS is particularly valuable for characterizing the properties of such SAMs. By applying a small sinusoidal AC potential and measuring the current response over a range of frequencies, a complex impedance spectrum is generated. This data is often visualized in a Nyquist plot and fitted to an equivalent electrical circuit model to extract quantitative parameters. A study on pyridine-2-thiol (B7724439) as a corrosion inhibitor for brass demonstrated that the addition of the inhibitor significantly increased the charge-transfer resistance (Rct) and polarization resistance (Rp), indicating the formation of a protective surface layer that impedes the corrosion process. nih.gov

For 2-Pyridinemethanethiol, 6-chloro-, an EIS study would likely show a large increase in Rct upon its adsorption onto a metal electrode, signifying that the SAM acts as a barrier to electron transfer. The double-layer capacitance (Cdl) would be expected to decrease as the monolayer displaces water and ions from the interface.

| System | Charge-Transfer Resistance (Rct) (Ω·cm²) | Double-Layer Capacitance (Cdl) (µF·cm⁻²) | Inhibition Efficiency (%) |

| Bare Copper Electrode in 0.1 M HCl | 150 | 45 | N/A |

| Copper Electrode with 2-Pyridinemethanethiol, 6-chloro- SAM | 2,500 | 12 | 94 |

| This table presents hypothetical EIS data illustrating the effect of a 2-Pyridinemethanethiol, 6-chloro- monolayer on a copper electrode in an acidic medium. |

Hyphenated and Advanced Analytical Methodologies for Complex Mixtures and Reaction Intermediates

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. chemijournal.comnih.gov They provide comprehensive qualitative and quantitative information by separating components before their identification. saspublishers.com For analyzing 2-Pyridinemethanethiol, 6-chloro-, and its potential reaction intermediates or byproducts, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable. chemijournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a premier technique for analyzing non-volatile or thermally sensitive compounds.

Separation: Reversed-phase High-Performance Liquid Chromatography (HPLC) would effectively separate 2-Pyridinemethanethiol, 6-chloro- from other components in a mixture based on its polarity.

Detection: Mass spectrometry provides the molecular weight and structural information through fragmentation patterns. Electrospray ionization (ESI) is a common ionization source for such analyses. sfrbm.org Studies on pyridine derivatives and chlorinated compounds demonstrate the utility of LC-MS/MS (tandem mass spectrometry) for achieving high sensitivity and specificity in complex matrices like environmental or biological samples. nih.govresearchgate.netumb.edunih.gov Derivatization of the thiol group can also be employed to enhance detection. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds.

Separation: A GC column separates volatile compounds based on their boiling points and interaction with the stationary phase.

Detection: The mass spectrometer detects the separated components, providing a characteristic mass spectrum for identification. The analysis of volatile thiols by GC-MS is a well-established method, though it can be challenging due to the reactivity of thiols with metal parts of the instrument. nih.govchromforum.org Derivatization is often used to improve volatility and chromatographic behavior. nih.govresearchgate.net

The choice between these techniques depends on the volatility and thermal stability of the compound and the complexity of the sample matrix. The following table compares the applicability of these advanced methods for the analysis of 2-Pyridinemethanethiol, 6-chloro-.

Table 2: Comparison of hyphenated and advanced analytical methodologies for the analysis of 2-Pyridinemethanethiol, 6-chloro- and related substances.

Coordination Chemistry and Ligand Design Principles

Metal-Ligand Complex Formation

Binding Modes of 2-Pyridinemethanethiol (B1583607), 6-chloro- to Transition Metals

As a bidentate ligand, 6-chloro-2-pyridinemethanethiol can coordinate to a metal center through both the pyridine (B92270) nitrogen and the thiol sulfur atoms. This chelation results in the formation of a stable five-membered ring, a common and favorable arrangement in coordination chemistry. The specific binding mode can, however, vary depending on the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere.

The thiol group can also act as a bridging ligand between two or more metal centers, leading to the formation of polynuclear complexes. This bridging can occur through the sulfur atom alone, or in conjunction with the pyridine nitrogen, leading to more complex structural motifs.

Influence of the Pyridine Nitrogen and Thiol Sulfur on Chelation

The pyridine nitrogen atom is a well-established coordinating agent in transition metal chemistry. wikipedia.orgresearchgate.net Its lone pair of electrons can form a strong sigma bond with a metal ion. The thiol group, on the other hand, is a soft donor and tends to form strong bonds with softer metal ions. The deprotonation of the thiol group to a thiolate anion further enhances its coordinating ability, making it a potent donor.

The combination of the pyridine nitrogen (a borderline donor) and the thiol sulfur (a soft donor) in a single molecule makes 6-chloro-2-pyridinemethanethiol a versatile ligand capable of coordinating with a wide range of transition metals. The chelate effect, resulting from the formation of a five-membered ring, significantly enhances the thermodynamic stability of the resulting metal complexes compared to coordination with monodentate pyridine or thiol ligands alone.

Impact of the 6-Chloro Substituent on Ligand Properties and Coordination

The presence of a chlorine atom at the 6-position of the pyridine ring has a notable impact on the electronic and steric properties of the ligand, which in turn influences its coordination behavior. researchgate.netwhiterose.ac.uk

Electronic Effects: Chlorine is an electron-withdrawing group. This inductive effect reduces the electron density on the pyridine ring and, consequently, the basicity of the pyridine nitrogen. researchgate.netwhiterose.ac.uk A decrease in basicity generally leads to a weaker metal-nitrogen bond. However, the electron-withdrawing nature of the chloro group can also enhance the π-acceptor properties of the pyridine ring, which can be significant for metals in low oxidation states.

Steric Effects: The chloro substituent at the 6-position is adjacent to the coordinating nitrogen atom. This can introduce steric hindrance, potentially influencing the geometry of the resulting metal complexes and favoring the coordination of smaller metal ions. wikipedia.org This steric crowding can also affect the stability of the complexes and may lead to distortions from ideal geometries. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 6-chloro-2-pyridinemethanethiol can be achieved through various synthetic routes, leading to either homoleptic or heteroleptic complexes. The characterization of these complexes is crucial to determine their structure and properties.

Synthetic Routes to Homoleptic and Heteroleptic Complexes

Homoleptic complexes , where the metal ion is coordinated only to 6-chloro-2-pyridinemethanethiol ligands, can be synthesized by reacting a metal salt with a stoichiometric amount of the ligand in a suitable solvent. The reaction conditions, such as temperature and pH, can be optimized to favor the formation of the desired complex. rsc.org

Heteroleptic complexes , which contain 6-chloro-2-pyridinemethanethiol along with other types of ligands, can be prepared by a stepwise addition of the ligands to the metal center. rsc.org For example, a pre-formed metal complex with other ligands can be reacted with 6-chloro-2-pyridinemethanethiol to substitute one or more of the existing ligands. youtube.comyoutube.comyoutube.com

The choice of synthetic route depends on the target complex and the reactivity of the metal ion and the ligands involved.

Structural Elucidation of Coordination Compounds

Spectroscopic techniques are also invaluable for characterizing these complexes.

Infrared (IR) spectroscopy can provide evidence for the coordination of the pyridine nitrogen and the thiol sulfur by observing shifts in the characteristic vibrational frequencies of these groups upon complexation.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the structure of diamagnetic complexes in solution, providing information about the symmetry and the environment of the ligand protons.

UV-Visible spectroscopy can be used to study the electronic transitions within the complex, providing insights into the coordination geometry and the nature of the metal-ligand bonding.

Below is a table summarizing the key characteristics of the compound and its expected coordination behavior.

| Property | Description |

| IUPAC Name | 2-Pyridinemethanethiol, 6-chloro- |

| CAS Number | 82175-87-9 guidechem.com |

| Molecular Formula | C6H6ClNS chemspider.com |

| Key Donor Atoms | Pyridine Nitrogen, Thiol Sulfur |

| Expected Chelate Ring Size | 5-membered |

| Effect of 6-Chloro Group | Electron-withdrawing, potential steric hindrance |

| Typical Complex Types | Homoleptic and Heteroleptic |

| Structural Elucidation Methods | X-ray crystallography, IR, NMR, UV-Vis spectroscopy |

Spectroscopic Signatures of Metal-Ligand Interactions

The interaction of 2-Pyridinemethanethiol, 6-chloro- with metal centers gives rise to distinct spectroscopic signatures that provide valuable insights into the nature of the coordination. Techniques such as UV-visible, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy are instrumental in characterizing these metal complexes.

Changes in the UV-visible absorption spectra upon coordination are indicative of the electronic transitions within the complex. For instance, the formation of new species in solution, such as Re-TEOA and Re-DMF+ from rhenium carbonyl complexes, has been confirmed by changes in UV/vis spectra after cyclic voltammetry studies. nih.gov

Infrared spectroscopy offers information about the vibrational modes of the ligand that are affected by coordination. The stretching frequencies of the pyridine ring and the C-S bond are particularly sensitive to the metal-ligand interaction.

¹H NMR spectroscopy is a powerful tool for elucidating the structure of these complexes in solution. The chemical shifts of the pyridine protons and the methylene (B1212753) protons of the thiol group can shift significantly upon coordination to a metal ion. These shifts provide information about the binding mode of the ligand and the electronic environment of the metal center.

Electronic and Geometric Structure of Coordination Compounds

Influence of Coordination on Ligand Conformation

The coordination of 2-Pyridinemethanethiol, 6-chloro- to a metal center can induce significant changes in its conformation. The free ligand possesses considerable conformational flexibility around the C-C and C-S single bonds. However, upon chelation to a metal ion through the nitrogen of the pyridine ring and the sulfur of the thiol group, the ligand is constrained to a more rigid conformation.